molecular formula C20H18FN3OS B2552164 (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226433-46-0

(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B2552164
CAS No.: 1226433-46-0
M. Wt: 367.44
InChI Key: NTRGFIRLECRBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

  • Tubulin Polymerization Inhibition : Certain 2-anilino-3-aroylquinolines, closely related to the specified compound, have been designed and synthesized, showing remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and lead to apoptosis, indicating their potential as anticancer agents (Srikanth et al., 2016).

Fluorescent Labeling Reagents

  • Fluorescence in Aqueous Media : Novel fluorophores based on quinolone derivatives have strong fluorescence across a wide pH range in aqueous media, offering applications as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004).

Spectroscopic Properties

  • Spectroscopic Analysis : Studies on the electronic absorption, excitation, and fluorescence properties of amino-substituted quinoline derivatives have contributed to understanding their behavior in various solvents, facilitating their application in spectroscopic analysis (Al-Ansari, 2016).

Antimicrobial Activities

  • Antibacterial Agents : Quinoline derivatives, including those similar to the specified compound, have been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kuramoto et al., 2003).

Synthesis and Chemical Transformations

  • Chemical Synthesis : Research into the synthesis and transformations of quinoline derivatives underlines the versatility and reactivity of these compounds, enabling the development of novel chemical entities with potential scientific and therapeutic applications (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

Quinolines, including (4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Properties

IUPAC Name

[4-(4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGFIRLECRBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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